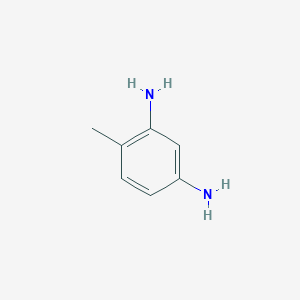

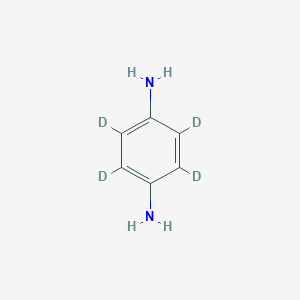

1,4-フェニレンジアミン-d4

説明

1,4-Phenylenediamine. A hair dye component, paraphenylenediamine, as a contact allergen for treatment of inflammatory diseases.

科学的研究の応用

電気化学的センシングと定量化

1,4-フェニレンジアミン-d4: は、その電気化学的活性のために、さまざまな物質の検出と定量のための電気化学センサーで使用されています 。これらのセンサーは、化学物質の濃度を正確に測定することが不可欠な環境モニタリングや産業品質管理において特に価値があります。

ポリマーおよび繊維産業での用途

アゾ染料中間体として、This compound は、ポリマーおよび繊維産業で使用される染料の合成において重要な役割を果たします 。これは、繊維の染色プロセスに貢献し、特定の色特性を持つポリマーの生産において不可欠です。

非線形光学材料

この化合物の誘導体は、非線形光学(NLO)特性について調査されており、光電子デバイスにとって有望な候補となっています 。これらの材料は、光スイッチ、変調器、および通信システムなどの技術の開発に不可欠です。

熱物理的特性研究

This compound: は、熱伝達を含む化学プロセスの設計と操作にとって重要な熱物理的特性について研究されています 。これらの特性についての知識は、蒸留や結晶化などの産業プロセスを最適化するのに役立ちます。

ヘアダイの配合

化粧品業界、特にヘアダイの配合において、This compound は前駆体として役立ちます 。これは、他の化合物と反応して所望の色合いを作り出し、永久染料や半永久染料の製品に不可欠です。

バイオセンサーにおけるレドックスメディエーター

この化合物は、バイオセンサーにおいてレドックスメディエーターとしても使用され、酵素と電極間の電子移動を促進します 。この用途は、医療診断や食品安全検査のためのバイオセンサーの開発において不可欠です。

作用機序

Target of Action

1,4-Phenylenediamine-d4, also known as 1,4-Benzene-d4-diamine, is primarily used as an intermediate in the production of various dyes . It is also used in the hair dye, polymer, and textile industries . The primary targets of this compound are the enzymes involved in the oxidative chemical reactions that color the hair .

Mode of Action

The compound interacts with its targets through oxidative chemical reactions . In the context of hair dyes, it acts as a precursor agent, reacting with a coupling agent (electron-donating group substituted aromatic compounds, for example, resorcin) and an alkaline medium-based oxidizer (e.g., H2O2–ammonia mixture) to produce the desired color .

Biochemical Pathways

The biochemical pathways affected by 1,4-Phenylenediamine-d4 involve the oxidation of the compound to produce the desired color in hair dyes . The amino groups present on either o- or p-positions in 1,4-Phenylenediamine-d4 are used as precursors, whereas m-dihydroxybenzenes are used as couplers .

Pharmacokinetics

It is known that the metabolites (such as quinone) produced by 1,4-phenylenediamine-d4 can cause mutagenic and carcinogenic effects in humans as it is quickly absorbed by the blood after oral intake or intake through the skin .

Result of Action

The primary result of the action of 1,4-Phenylenediamine-d4 is the production of color in hair dyes . The metabolites produced by this compound can cause mutagenic and carcinogenic effects in humans .

Action Environment

The action of 1,4-Phenylenediamine-d4 can be influenced by various environmental factors. For instance, the presence of an alkaline medium-based oxidizer is necessary for the compound to produce the desired color in hair dyes . Additionally, the compound’s action, efficacy, and stability can be affected by factors such as temperature, pH, and the presence of other chemicals.

生化学分析

Biochemical Properties

These metabolites are quickly absorbed by the blood after oral intake or intake through the skin .

Molecular Mechanism

These metabolites are quickly absorbed by the blood after oral intake or intake through the skin .

Metabolic Pathways

These metabolites are quickly absorbed by the blood after oral intake or intake through the skin .

Transport and Distribution

These metabolites are quickly absorbed by the blood after oral intake or intake through the skin .

Subcellular Localization

These metabolites are quickly absorbed by the blood after oral intake or intake through the skin .

特性

IUPAC Name |

2,3,5,6-tetradeuteriobenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c7-5-1-2-6(8)4-3-5/h1-4H,7-8H2/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBCKQZAAMUWICA-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])N)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583890 | |

| Record name | (~2~H_4_)Benzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119516-83-5 | |

| Record name | 1,4-Benzene-2,3,5,6-d4-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119516-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (~2~H_4_)Benzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Phenylenediamine-2,3,5,6-d4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

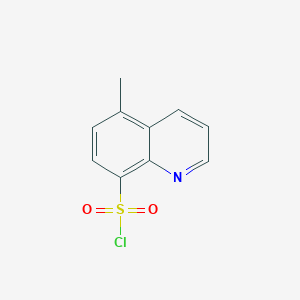

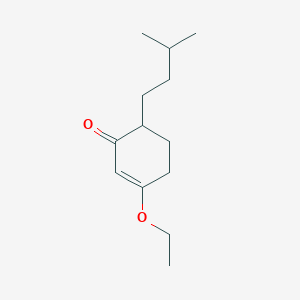

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

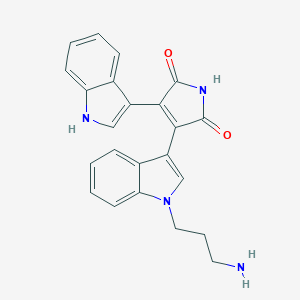

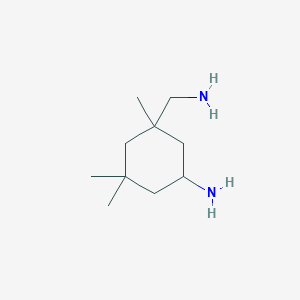

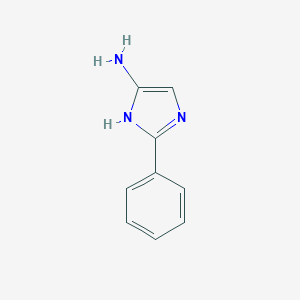

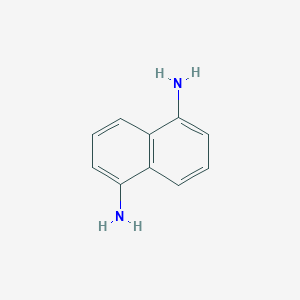

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Pyrrolo[1,2-a]pyrazin-6-ylmethanol](/img/structure/B122795.png)